N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
The compound combines a cyclopropane ring substituted with a 4-fluorophenyl group and an amide-linked 2-chlorophenylmethyl moiety. This structural motif is analogous to other cyclopropane carboxamides studied for their anti-inflammatory, antimicrobial, or receptor-modulating properties .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-4-2-1-3-12(15)11-20-16(21)17(9-10-17)13-5-7-14(19)8-6-13/h1-8H,9-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKAGFZILOBCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through a series of substitution reactions. For example, a chlorophenyl group can be added via a nucleophilic aromatic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amide coupling reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is C17H15ClFNO, with a molecular weight of approximately 303.76 g/mol. The presence of both chlorine and fluorine substituents on the phenyl rings enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological studies .
Receptor Modulation
This compound has been investigated for its potential as a modulator of various receptors, particularly those involved in psychiatric disorders. The compound shows promise as a selective agonist for the 5-HT2C receptor, which is implicated in obesity and central nervous system disorders such as schizophrenia and drug addiction. Studies suggest that fluorinated derivatives of cyclopropane compounds can exhibit improved selectivity and potency at these receptors, indicating that this compound could be developed into a therapeutic agent targeting these conditions .
Antidepressant Effects
Research indicates that compounds with similar structures have been evaluated for their antidepressant properties through their action on serotonin receptors. The introduction of halogen atoms like chlorine and fluorine may influence the pharmacokinetic properties of the drug, potentially leading to enhanced efficacy in treating mood disorders .
Pharmacokinetics and ADMET Profiles
The pharmacokinetic properties of this compound have been modeled to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET). The incorporation of fluorine is known to improve metabolic stability and bioavailability, which is crucial for developing effective pharmaceuticals. Comparative studies with other cyclopropane derivatives indicate that modifications to the cyclopropane framework can lead to favorable ADMET characteristics .
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of cyclopropane derivatives highlighted that modifications such as fluorination significantly impact receptor binding affinity and selectivity. The introduction of a fluorine atom at specific positions on the phenyl ring was shown to enhance the binding affinity for the 5-HT2C receptor while minimizing activity at other serotonin receptor subtypes (5-HT2A and 5-HT2B). This selective action is critical for reducing side effects associated with non-selective agonists .
Case Study 2: In Vivo Efficacy
In vivo studies have demonstrated that similar compounds exhibit significant antipsychotic-like effects in animal models. These findings suggest that this compound could potentially be developed into a therapeutic agent for treating schizophrenia or related disorders. The efficacy observed in these models correlates with the compound's ability to selectively activate the 5-HT2C receptor, providing a foundation for future clinical trials .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against analogs with variations in the cyclopropane substituents, aromatic rings, or amide-linked groups. Key comparisons include:
Key Observations :
- Substituent Position and Halogen Effects : The 2-chlorophenyl group in the amide moiety (as in 1c and 2c) is associated with retained anti-inflammatory activity but lower cytotoxicity compared to analogs with bulkier substituents (e.g., benzoimidazole in 1f, which shows toxicity above 300 μM) .
- Electron-Withdrawing Groups : Bromo-methoxy substitution (1d) enhances potency 3-fold, likely due to improved binding interactions .
- Aromatic Ring Diversity : Fluorophenyl groups (as in F39, F44) confer thermal stability (high melting points) and modulate antimicrobial activity .
Data Tables
Table 1: Anti-Inflammatory and Cytotoxicity Data for Selected Analogs
| Compound | NO Inhibition (IC50, μM) | BV2 Cell Viability (at 1000 μM) | Toxicity Threshold (μM) |
|---|---|---|---|
| DFB | 15.2 | >95% | N/A |
| 1c | 32.1 | >95% | >1000 |
| 1d | 5.1 | >95% | >1000 |
| 2c | 8.0 | >95% | >1000 |
| 1e | 6.8 | <70% | 300 |
Table 2: Physical Properties of Antimicrobial Cyclopropane Carboxamides
| Compound | Melting Point (°C) | Yield (%) | Solubility (DMSO) |
|---|---|---|---|
| F39 | 188.2–190.1 | 72.4 | >10 mg/mL |
| F40 | 181.9–183.4 | 65.9 | >10 mg/mL |
| F44 | 187.0–189.3 | 70.4 | >10 mg/mL |
Discussion and Structure-Activity Relationships (SAR)
- Halogen Substitution : Fluorine and chlorine atoms at the para or meta positions on the phenyl rings enhance metabolic stability and target affinity .
- Amide Linker Flexibility : Bulky substituents (e.g., thiazole in F44) reduce cytotoxicity but may limit bioavailability, whereas smaller groups (e.g., 2-chlorophenylmethyl) balance potency and safety .
- Diastereomer Influence : High diastereomer ratios (e.g., dr 23:1 in ) suggest stereoselective synthesis is critical for optimizing activity .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
IUPAC Name: N-[(2-chlorophenyl)methyl]-N'-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Molecular Formula: C19H18ClFN2O2
CAS Number: 1049445-60-4
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Chlorobenzyl Intermediate: Chlorination of benzyl alcohol to produce 2-chlorobenzyl chloride.
- Cyclopropylmethylation: Reaction of 1-(4-fluorophenyl)cyclopropane with an alkylating agent.
- Oxamide Formation: Coupling of the chlorobenzyl and cyclopropylmethyl intermediates using oxalyl chloride.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of both chlorobenzyl and fluorophenyl groups enhances its binding affinity, potentially modulating various biological pathways.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. A study assessed the antimicrobial activity of synthesized compounds, revealing that some demonstrated effectiveness comparable to standard drugs like ciprofloxacin and fluconazole .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, although the activity may vary compared to established chemotherapeutics like 5-fluorouracil . For instance, a related compound displayed an IC50 value indicating moderate cytotoxicity against breast cancer cells .
Case Study 1: Antimicrobial Efficacy
A study synthesized several derivatives based on similar structures and tested their antimicrobial efficacy using tube dilution techniques. The results indicated that certain compounds exhibited significant activity against a range of bacterial strains, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anticancer Potential
In another investigation, compounds derived from the cyclopropane framework were tested for their anticancer effects using MTT assays. Results showed that some compounds effectively reduced cell viability in cancerous cells, indicating their potential as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(2-chlorobenzyl)-N2-(cyclopropylmethyl)oxalamide | Structure | Moderate antimicrobial and anticancer activity |
| N1-(4-fluorobenzyl)-N2-(cyclopropylmethyl)oxalamide | Structure | Enhanced anticancer properties |
| N1-(2-chlorobenzyl)-N2-(phenylmethyl)oxalamide | Structure | Comparable antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide, and how is its purity validated?
- Methodology : Cyclopropanation reactions are critical. A common approach involves reacting cyclopropane precursors (e.g., cyclopropane carboxylic acids) with halogenated amines under coupling agents like EDCI/HOBt. Post-synthesis, purification via column chromatography and recrystallization ensures purity. Analytical validation uses 1H/13C NMR (to confirm substituent positions and cyclopropane geometry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- Key Challenges : Avoiding ring-opening reactions during synthesis by controlling reaction temperature and solvent polarity .
Q. How is the structural integrity of the cyclopropane ring confirmed experimentally?
- Methodology : X-ray crystallography provides definitive proof of the cyclopropane ring geometry and substituent spatial arrangement. For dynamic analysis, variable-temperature NMR detects ring strain effects, while FT-IR spectroscopy identifies characteristic C-C stretching vibrations (~1000–1100 cm⁻¹) unique to cyclopropanes .
Q. What preliminary biological assays are recommended for screening this compound?
- Methodology :
- Antimicrobial Activity : Follow protocols from structurally similar cyclopropane carboxamides (e.g., F39–F45 in ). Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .
- Anti-inflammatory Potential : Measure inhibition of NO production in LPS-stimulated BV2 microglial cells, comparing potency to reference compounds (e.g., DFB in ) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodology :
- Analog Synthesis : Modify the 2-chlorophenylmethyl or 4-fluorophenyl groups (e.g., introduce electron-withdrawing substituents or bioisosteres). Compare with derivatives like N-(4-bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (), which showed enhanced anti-inflammatory activity .
- Biological Testing : Use dose-response curves to quantify potency (IC₅₀) and selectivity indices (e.g., toxicity in BV2 cells via MTT assays) .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., mGluR5)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding to receptor pockets (e.g., mGluR5’s allosteric site). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical features (e.g., cyclopropane rigidity, halogen bonding) using tools like Schrödinger’s Phase .
Q. How can contradictory data on compound efficacy and toxicity be resolved?
- Case Study : highlights analogs with high potency but toxicity at >300 μM. Resolve via:
- Dose Optimization : Establish therapeutic windows using in vivo models (e.g., rodent inflammation assays).
- Metabolic Stability Tests : Use liver microsomes to identify toxic metabolites (e.g., reactive intermediates from cyclopropane ring oxidation) .
Q. What experimental designs mitigate cyclopropane ring instability in biological systems?
- Methodology :
- Prodrug Strategies : Mask the carboxamide with ester groups to enhance stability during delivery.
- Formulation Studies : Use liposomal encapsulation or PEGylation to reduce enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
